molecular formula C11H10BNO6 B3106507 (4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid CAS No. 159276-65-0

(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid

Cat. No. B3106507
CAS RN: 159276-65-0
M. Wt: 263.01 g/mol
InChI Key: DSFNIEJAKSXKBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H10BNO6 . It has a molecular weight of 263.01 g/mol . This compound is used in research and is not intended for human or veterinary use .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-carboxyphenylboronic acid with N-hydroxysuccinimide (NHS) in N,N-dimethylformamide (DMF). The mixture is cooled in an ice bath while stirring. N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) is added, and the reaction is stirred overnight at room temperature . The mixture is then poured into dichloromethane and washed with HCl and NaHCO3 successively and dried over anhydrous MgSO4. The solvent is evaporated under reduced pressure to obtain the product .


Molecular Structure Analysis

The molecular structure of this compound consists of a boronic acid group attached to a phenyl ring, which is further attached to a carbonyl group. This carbonyl group is linked to a dioxopyrrolidinyl group through an oxygen atom .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.51±0.1 g/cm3 . The boiling point is predicted to be 483.0±55.0 °C . The compound is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Anticonvulsant Research

The compound has been used in the synthesis of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties . These compounds have shown broad-spectrum activity in widely accepted animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .

Pain Management

Some molecules derived from this compound have displayed potent antinociceptive (pain-relieving) activity in in vivo studies . This makes it a potential candidate for the development of new pain management drugs .

Monoclonal Antibody Production

The compound has been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures . It increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Quality Control of Monoclonal Antibodies

The compound can suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, it might also be used to control the level of the galactosylation for the N-linked glycans .

Amino Acid Protection

The compound can be used as a more convenient and mild reagent than benzyl carbonochloridate in protecting amino acids . This makes it useful in the synthesis of a series of biologically active molecules .

Synthesis of Biologically Active Molecules

The compound can be used in the synthesis of a series of biologically active molecules . This makes it a valuable tool in the field of medicinal chemistry .

Safety and Hazards

The compound has a signal word of “Warning”. The precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 . The hazard statements include H302, H315, and H319 .

Mechanism of Action

Target of Action

The primary targets of the compound (4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acidBoronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .

Mode of Action

Boronic acids are known to form reversible covalent bonds with proteins, which can lead to changes in the protein’s function

Biochemical Pathways

Boronic acids can participate in various biochemical reactions, including esterification and condensation . The impact on downstream effects would depend on the specific target and the nature of the interaction.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with targets. The compound should be stored in an inert atmosphere at 2-8°C .

properties

IUPAC Name

[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO6/c14-9-5-6-10(15)13(9)19-11(16)7-1-3-8(4-2-7)12(17)18/h1-4,17-18H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFNIEJAKSXKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid

Synthesis routes and methods I

Procedure details

4-Carboxyphenyl-boronic acid (CPBA, Example 1, 0.25 g, 1.51 mmol) and N-hydroxysuccinimide (0.26 g, 2.26 mmol) were dissolved in 8.5 ml DMF using a magnetic stirrer. 20 ml of dichloromethane (CH2Cl2) was then added, and the solution was stirred for 10 minutes. N,N'-dicyclohexyl-carbodiimide (DCC, 0.93 g, 4.52 mmol) in 3 ml CH2Cl was then added. The solution was left to react under a nitrogen atmosphere overnight (approx. 12 hours) at ambient temperature, and then filtered to remove the insoluble urea byproduct (DCU). The title compound was used in subsequent reactions without further purification.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.93 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Carboxyphenyl-boronic acid (CPBA, Example 1, 0.25 g, 1.51 mmol) and N-hydroxysuccinimide (0.26 g, 2.26 mmol) were dissolved in 8.5 ml DMF using a magnetic stirrer. 20 ml of dichloromethane (CH2Cl2) was then added, and the solution was stirred for 10 minutes. N,N'-dicyclohexyl-carbodiimide (DCC, 0.93 g, 4.52 mmol) in 3 ml CH2 Cl2 was then added. The solution was left to react under a nitrogen atmosphere overnight (approx. 12 hours) at ambient temperature, and then filtered to remove the insoluble urea byproduct (DCU). The title compound was used in subsequent reactions without further purification.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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